molecular formula C14H20N6O3 B6690663 N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide

N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide

Cat. No.: B6690663
M. Wt: 320.35 g/mol
InChI Key: WYMPAFBKOIMRDL-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring, an oxolane ring, and a pyrazole ring, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O3/c1-9-14(10(2)19(3)17-9)23-8-13(21)16-11-6-22-7-12(11)20-5-4-15-18-20/h4-5,11-12H,6-8H2,1-3H3,(H,16,21)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMPAFBKOIMRDL-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)OCC(=O)NC2COCC2N3C=CN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)OCC(=O)N[C@H]2COC[C@H]2N3C=CN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Construction of the Oxolane Ring: This step often involves the cyclization of a suitable diol precursor under acidic or basic conditions.

    Attachment of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Final Coupling: The final step involves coupling the triazole-oxolane intermediate with the pyrazole derivative using an appropriate coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of oxirane derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a triazoline derivative.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

    Oxidation: Oxirane derivatives.

    Reduction: Triazoline derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound has shown promise in preclinical studies as an antimicrobial and anticancer agent. Its unique mechanism of action and selectivity towards certain biological targets make it a potential therapeutic agent.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide involves its interaction with specific molecular targets within cells. The triazole and pyrazole rings are known to interact with enzymes and receptors, modulating their activity. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
  • N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(1,3,5-dimethylpyrazol-4-yl)oxyacetamide
  • N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-3-yl)oxyacetamide

Uniqueness

The uniqueness of N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide lies in its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both triazole and pyrazole rings in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.